3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methoxy}pyridine
Description
This compound is a pyridine derivative featuring a chloro substituent at the 3-position and a methoxy group at the 4-position, which is further functionalized with a piperidin-4-ylmethyl moiety linked to a 2,3-dihydro-1,4-benzodioxine-5-carbonyl group. The benzodioxine and piperidine components may influence solubility, bioavailability, or receptor-binding properties .
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c21-16-12-22-7-4-17(16)27-13-14-5-8-23(9-6-14)20(24)15-2-1-3-18-19(15)26-11-10-25-18/h1-4,7,12,14H,5-6,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTNAPRRMAJOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=C4C(=CC=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Ugi-Azide Four-Component Reactions
describes a compound synthesized via the Ugi-Azide reaction:
1-(1-{1-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1H-Tetrazol-5-ylMethyl}Piperidin-4-yl)-2,3-Dihydro-1H-1,3-Benzodiazol-2-one (9o) .
- Key Differences :
- The target pyridine derivative lacks the tetrazole and thiophene moieties present in compound 9o.
- The benzodioxine group in 9o is at the 6-position, whereas the target compound has it at the 5-position.
- Similarities: Both compounds incorporate a piperidine ring and benzodioxine scaffold, suggesting shared synthetic strategies (e.g., multicomponent reactions or piperidine functionalization).
Chlorinated Pyridazinone Derivatives
discusses 5-Chloro-4-[(1E and 1Z)-2-Methoxypent-1-Enyl]-2-Methylpyridazin-3(2H)-one, a pyridazinone derivative with a chloro substituent.
- The target compound’s benzodioxine-piperidine side chain contrasts with the methoxypentenyl group in the pyridazinone.
- Similarities: Both compounds feature chloro substituents at analogous positions (3-position in pyridine vs. 5-position in pyridazinone), which may influence reactivity in substitution or coupling reactions.
Pyridine Derivatives from Commercial Catalogs
lists three chloro- and methoxy-substituted pyridines:
5-Chloro-2,3-Dimethoxypyridin-4-ol (MFCD12345678, C₇H₈ClNO₃, MW 189.59).
(5-Chloro-2,3-Dimethoxypyridin-4-yl)Methanol (MFCD12345679, C₈H₁₀ClNO₃, MW 203.62).
5-Chloro-4-(Dimethoxymethyl)-2,3-Dimethoxypyridine (MFCD12345680, C₁₀H₁₃ClNO₄, MW 246.67).
- Comparison with Target Compound: Feature Target Compound Catalog Compounds Core Structure Pyridine with chloro and methoxy groups Pyridine with chloro and methoxy groups Substituent Complexity Benzodioxine-piperidine side chain Simpler hydroxyl/methanol/dimethoxymethyl Molecular Weight ~450–500 (estimated) 189.59–246.67 Synthetic Accessibility Likely requires multistep synthesis Commercially available
Functional Implications :
- The target compound’s extended side chain may enhance lipophilicity or receptor-targeting capabilities compared to simpler catalog derivatives.
- Commercial compounds lack the piperidine-benzodioxine moiety, limiting their utility in applications requiring complex pharmacophores .
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